Potency Advantage: Lumacaftor Exhibits 79-Fold to 200-Fold Lower EC₅₀ than Early-Generation Corrector VRT-768 in F508del-CFTR Functional Assays
In Fischer rat thyroid (FRT) cells expressing the F508del-CFTR mutant, lumacaftor (VX-809) demonstrates markedly superior potency compared to the earlier investigational corrector VRT-768. Lumacaftor improves F508del-CFTR maturation with an EC₅₀ of 0.1 ± 0.1 μM and enhances chloride transport with an EC₅₀ of 0.5 ± 0.1 μM. In contrast, VRT-768 requires substantially higher concentrations to achieve comparable effects, with EC₅₀ values of 7.9 μM for maturation and 16 μM for chloride transport [1]. This represents an approximately 79-fold difference in potency for maturation correction and a 32-fold difference for functional chloride transport enhancement. Additionally, in primary human bronchial epithelial (HBE) cells homozygous for F508del-CFTR, lumacaftor increases CFTR maturation with an EC₅₀ of 350 nM and enhances chloride secretion with an EC₅₀ of 81 nM, outperforming both Corr-4a and VRT-325 in the same cellular context [2].
| Evidence Dimension | Potency for F508del-CFTR correction (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.1 μM (maturation), EC₅₀ = 0.5 μM (chloride transport) in FRT cells; EC₅₀ = 350 nM (maturation), EC₅₀ = 81 nM (chloride secretion) in HBE cells |
| Comparator Or Baseline | VRT-768: EC₅₀ = 7.9 μM (maturation), EC₅₀ = 16 μM (chloride transport) in FRT cells; Corr-4a and VRT-325: less efficacious than lumacaftor in HBE cells |
| Quantified Difference | 79-fold lower EC₅₀ for maturation correction; 32-fold lower EC₅₀ for chloride transport enhancement; ~4.3-fold lower EC₅₀ for HBE maturation vs. Corr-4a/VRT-325 |
| Conditions | Fischer rat thyroid (FRT) cells expressing F508del-CFTR; primary human bronchial epithelial (HBE) cells homozygous for F508del-CFTR |
Why This Matters
Procurement of lumacaftor over VRT-768 or older correctors enables experiments requiring substantially lower compound concentrations, reducing the risk of off-target effects and solvent toxicity in cell-based assays.
- [1] Van Goor F, Hadida S, Grootenhuis PD, Burton B, Cao D, Neuberger T, Turnbull A, Singh A, Joubran J, Hazlewood A, Zhou J. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences. 2011 Nov 15;108(46):18843-8. View Source
- [2] Van Goor F, Hadida S, Grootenhuis PD, Burton B, Stack JH, Straley KS, Decker CJ, Miller M, McCartney J, Olson ER, Wine JJ. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences. 2011 Nov 15;108(46):18843-8. (HBE cell data within same publication) View Source
